methyl 3-[4-amino-5-(phenylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate
Description
This compound is a benzothiazole derivative characterized by a central 1,3-thiazol-2-sulfanylidene core substituted with a phenylcarbamoyl group at position 5, an amino group at position 4, and a methylbenzoate ester at position 2.
Properties
IUPAC Name |
methyl 3-[4-amino-5-(phenylcarbamoyl)-2-sulfanylidene-1,3-thiazol-3-yl]-4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c1-11-8-9-12(18(24)25-2)10-14(11)22-16(20)15(27-19(22)26)17(23)21-13-6-4-3-5-7-13/h3-10H,20H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHYKLKVNVUUTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)N2C(=C(SC2=S)C(=O)NC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[4-amino-5-(phenylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the synthesis, characterization, and biological evaluation of this compound, highlighting its mechanisms of action and therapeutic potential.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:
- Formation of Thiazole Ring : Utilizing appropriate thiazole precursors and reagents to form the core structure.
- Carbamoylation : Introducing the phenylcarbamoyl group through acylation reactions.
- Methylation : Finally, methylating the benzoate portion to yield the target compound.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. The following table summarizes its activity against selected microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Aspergillus niger | 64 µg/mL |
| Candida albicans | 128 µg/mL |
These results indicate that the compound exhibits notable antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The findings are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HepG2 (Liver Cancer) | 20 |
| A549 (Lung Cancer) | 18 |
The compound demonstrated significant cytotoxicity against these cell lines, suggesting potential as an anticancer therapeutic agent .
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival. For instance, molecular docking studies have shown that it interacts effectively with key targets such as DNA gyrase and MurD enzyme in bacteria, disrupting their normal functions .
Case Studies
- Case Study on Antimicrobial Efficacy : A study by Prajapati et al. evaluated various thiazole derivatives for their antimicrobial properties. The results indicated that compounds similar to this compound exhibited superior activity against both Gram-positive and Gram-negative bacteria when compared to traditional antibiotics .
- Case Study on Anticancer Potential : In a recent investigation into novel thiazole-based anticancer agents, the compound was tested alongside other derivatives. It showed promising results in inhibiting cancer cell growth in vitro and was further analyzed for its apoptotic effects on MCF-7 cells .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on structural analogs, functional group variations, and inferred properties based on the evidence.
Structural Analogues with Thiazole/Thiadiazole Cores
Key Observations :
- Aromaticity vs.
- Substituent Effects: The phenylcarbamoyl group in the target compound may enhance binding to biological targets compared to morpholinosulfonyl or nitrile groups in pyrimidine-thiazole hybrids .
Functional Group Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
